molecular formula C17H14ClFO B6356363 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 1175912-85-2

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6356363
CAS No.: 1175912-85-2
M. Wt: 288.7 g/mol
InChI Key: IOKFXBGCSVXAOP-CMDGGOBGSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a chloro and fluoro substituent on one phenyl ring and dimethyl substituents on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluoroacetophenone and 3,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the product precipitates out.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products. Purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, chalcones and their derivatives are studied for their potential anti-inflammatory, antioxidant, and anticancer properties. This compound may exhibit similar biological activities.

Medicine

The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound might be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one would depend on its specific application. In biological systems, it might interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups could enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
  • (2E)-3-(2-Fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
  • (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring makes (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one unique. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFO/c1-11-6-7-13(10-12(11)2)17(20)9-8-14-15(18)4-3-5-16(14)19/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKFXBGCSVXAOP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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